4-amino-N-cyclopentylbenzene-1-sulfonamide
Overview
Description
4-amino-N-cyclopentylbenzene-1-sulfonamide is an organic compound with the molecular formula C11H16N2O2S. It is a derivative of benzenesulfonamide, characterized by the presence of an amino group at the para position and a cyclopentyl group attached to the nitrogen atom of the sulfonamide group.
Mechanism of Action
Target of Action
4-amino-N-cyclopentylbenzene-1-sulfonamide is a sulfonamide compound . Sulfonamides are known to exhibit a range of pharmacological activities, such as anti-carbonic anhydrase and anti-dihydropteroate synthetase . These enzymes play crucial roles in various biological processes, including fluid balance and folic acid synthesis, respectively .
Mode of Action
Sulfonamides, including this compound, act as competitive antagonists and structural analogues of p-aminobenzoic acid (PABA) in the synthesis of folic acid . By inhibiting the enzymes involved in folic acid synthesis, these compounds prevent the production of DNA in bacteria, thereby exerting their antibacterial effects .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the folic acid synthesis pathway . By inhibiting the enzymes carbonic anhydrase and dihydropteroate synthetase, this compound disrupts the production of folic acid, a crucial cofactor for various enzymatic reactions, including those involved in DNA synthesis . The downstream effects of this disruption include impaired bacterial growth and proliferation .
Pharmacokinetics
Sulfonamides in general are known to be well absorbed from the gastrointestinal tract, widely distributed throughout the body, metabolized in the liver, and excreted in the urine . These properties would likely influence the bioavailability of this compound.
Result of Action
The primary result of the action of this compound is the inhibition of bacterial growth and proliferation . By disrupting folic acid synthesis, this compound impairs the ability of bacteria to synthesize DNA, thereby preventing their replication .
Action Environment
The action, efficacy, and stability of this compound, like other sulfonamides, can be influenced by various environmental factors. For instance, the pH of the environment can affect the ionization state of the compound, potentially influencing its absorption and distribution . Additionally, the presence of other drugs can impact the metabolism and excretion of sulfonamides, potentially leading to drug-drug interactions .
Biochemical Analysis
Biochemical Properties
Sulfonamides, including 4-amino-N-cyclopentylbenzene-1-sulfonamide, exhibit a range of pharmacological activities, such as anti-carbonic anhydrase and anti-dihydropteroate synthetase . These interactions allow them to play a role in treating a diverse range of disease states .
Cellular Effects
In vivo, sulfonamides can cause various unfavorable side effects, including diseases of the digestive and respiratory tracts . When used in large doses, they may cause a strong allergic reaction .
Molecular Mechanism
The overall incidence of adverse drug reactions to sulfonamide allergy is approximately 3–8%, close to that seen for penicillin . A key determinant feature of this allergic response involves substitution at the N4 arylamine group position .
Temporal Effects in Laboratory Settings
The stability and degradation of this compound over time in laboratory settings are not currently available .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-N-cyclopentylbenzene-1-sulfonamide typically involves the following steps:
Nitration: Benzene is nitrated to form nitrobenzene.
Reduction: Nitrobenzene is reduced to aniline.
Sulfonation: Aniline is sulfonated to form 4-aminobenzenesulfonamide.
Cyclopentylation: The final step involves the reaction of 4-aminobenzenesulfonamide with cyclopentylamine under suitable conditions to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-pressure hydrogenation for reduction, and efficient separation and purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
4-amino-N-cyclopentylbenzene-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The sulfonamide group can be reduced to form corresponding amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Electrophilic reagents like halogens, nitrating agents, and sulfonating agents are employed.
Major Products Formed
Oxidation: Nitro and nitroso derivatives.
Reduction: Corresponding amines.
Substitution: Halogenated, nitrated, and sulfonated derivatives.
Scientific Research Applications
4-amino-N-cyclopentylbenzene-1-sulfonamide has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of potential therapeutic agents, including anticancer and antimicrobial compounds.
Biological Studies: The compound is studied for its interactions with biological targets, such as enzymes and receptors.
Industrial Applications: It serves as a precursor for the synthesis of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
4-aminobenzenesulfonamide: Lacks the cyclopentyl group, making it less hydrophobic and potentially less bioavailable.
N-cyclopentylbenzenesulfonamide: Lacks the amino group, which may reduce its ability to form hydrogen bonds and interact with biological targets.
Uniqueness
4-amino-N-cyclopentylbenzene-1-sulfonamide is unique due to the presence of both the amino and cyclopentyl groups, which enhance its biological activity and potential therapeutic applications .
Properties
IUPAC Name |
4-amino-N-cyclopentylbenzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2S/c12-9-5-7-11(8-6-9)16(14,15)13-10-3-1-2-4-10/h5-8,10,13H,1-4,12H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNPAQSUBTOJSLM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NS(=O)(=O)C2=CC=C(C=C2)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601280794 | |
Record name | 4-Amino-N-cyclopentylbenzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601280794 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
436091-88-2 | |
Record name | 4-Amino-N-cyclopentylbenzenesulfonamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=436091-88-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Amino-N-cyclopentylbenzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601280794 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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